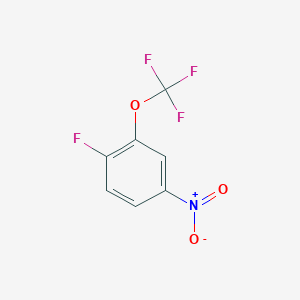

1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene

Description

1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring a nitro group at the para position, a fluorine atom at the ortho position, and a trifluoromethoxy substituent at the meta position relative to the nitro group. This substitution pattern confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. For example, fluorination of nitro-substituted benzene derivatives using reagents like Selectfluor™ or SF₄ is a common strategy, albeit with modest yields in some cases (e.g., 1-fluoro-4-nitro-2-(pentafluorosulfanyl)benzene, ).

The compound’s applications include serving as a precursor in kinase inhibitor development (e.g., PfPK6 inhibitors in antimalarial research, ) and as a building block in labeling reagents for receptor studies (e.g., CCR2 labeling, ).

Properties

IUPAC Name |

1-fluoro-4-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFPPICVTBQONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step: Conversion of Trichloromethoxybenzene to Trifluoromethoxybenzene

- Trichloromethoxybenzene is reacted with anhydrous hydrogen fluoride (anhydrous HF) at 80°C for 4-6 hours in a stainless steel autoclave under pressure (30-35 kg/cm²).

- The reaction produces hydrochloric acid as a by-product.

- After completion, the reaction mixture is purged with nitrogen to remove dissolved HF and HCl.

- The crude trifluoromethoxybenzene is purified by atmospheric distillation to isolate the pure product.

| Parameter | Condition |

|---|---|

| Reactants | Trichloromethoxybenzene, AHF |

| Temperature | 80°C |

| Pressure | 30-35 kg/cm² |

| Reaction time | 4-6 hours |

| Purification | Distillation at atmospheric pressure |

| By-products | Hydrochloric acid (HCl) |

This step is critical as it introduces the trifluoromethoxy group, which is essential for the final compound's properties.

Nitration of Trifluoromethoxybenzene

- Nitration is performed using a mixture of concentrated sulfuric acid and nitric acid.

- The reaction is initiated at low temperature (0°C to 5-10°C) to control regioselectivity and minimize side reactions.

- The nitration mixture is added slowly to a cooled solution of trifluoromethoxybenzene in dichloromethane.

- The temperature is then gradually increased to 30-35°C and maintained for about 1 hour to complete the reaction.

- The reaction yields a mixture of ortho and para nitro isomers, with the para isomer (1-fluoro-4-nitro-2-(trifluoromethoxy)benzene) predominating (~90%).

- The crude product is isolated by layer separation using dichloromethane and subsequent solvent evaporation.

| Parameter | Condition |

|---|---|

| Reactants | Trifluoromethoxybenzene, H2SO4, HNO3 |

| Solvent | Dichloromethane (DCM) |

| Temperature (initial) | 0°C to 5-10°C |

| Temperature (final) | 30-35°C |

| Reaction time | ~1 hour at final temperature |

| Product distribution | Para isomer ~90%, ortho minor |

| Work-up | DCM layer separation, evaporation |

This nitration method is scalable and maintains high selectivity for the para-nitro isomer, which is the target compound.

Alternative Continuous Flow Nitration Method

- Continuous flow nitration of trifluoromethoxybenzene has been developed using microchannel reactors.

- This method allows precise control over reaction parameters such as temperature, residence time, acid strength, and flow rate.

- Continuous flow nitration enhances safety, scalability, and reproducibility.

- Optimization studies show that conversion is highly sensitive to these parameters, while selectivity depends mainly on temperature.

- Scale-up involves combining microreactors with packed tubular reactors to achieve kilogram-scale production efficiently.

| Parameter | Effect on Process |

|---|---|

| Temperature | Affects selectivity |

| Residence time | Affects conversion |

| Sulfuric acid strength | Influences conversion |

| Flow rate | Controls reaction kinetics |

| Reactor structure | Impacts mixing and heat transfer |

This method represents a modern approach to nitration, offering advantages over batch processes in terms of control and environmental impact.

Fluorination and Substitution Considerations

- The fluoro substituent is typically introduced via starting materials such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene or by nucleophilic aromatic substitution reactions.

- For example, nucleophilic substitution of 2-fluoronitroarene derivatives with phenols or other nucleophiles in the presence of bases like potassium carbonate in DMF at elevated temperatures (110°C) can yield substituted nitrofluorobenzenes.

- This approach allows for the preparation of related compounds by varying the nucleophile and substitution pattern.

Summary Table of Preparation Methods

| Step | Method/Reaction | Key Conditions | Outcome/Notes |

|---|---|---|---|

| Trifluoromethoxybenzene synthesis | Reaction of trichloromethoxybenzene with anhydrous HF | 80°C, 4-6 h, 30-35 kg/cm² pressure | Pure trifluoromethoxybenzene obtained after distillation |

| Nitration | Batch nitration with H2SO4/HNO3 in DCM | 0-10°C initial, then 30-35°C, ~1 h | Para-nitro isomer major product (~90%) |

| Continuous flow nitration | Microchannel reactor with acid mixture | Optimized temp, flow, acid strength | Scalable, safe, reproducible process |

| Nucleophilic substitution | Reaction of 2-fluoronitroarene with phenols | K2CO3 base, DMF solvent, 110°C overnight | Substituted nitrofluorobenzenes synthesized |

Research Findings and Notes

- The nitration step is critical for regioselectivity; low temperature and controlled addition rates favor para substitution.

- Continuous flow nitration improves process safety and scalability, reducing environmental impact.

- The trifluoromethoxy group is stable under nitration conditions but requires careful handling due to corrosive reagents.

- Purification typically involves solvent extraction and distillation or recrystallization to isolate high-purity products.

- Use of polar aprotic solvents like DMF facilitates nucleophilic aromatic substitution reactions for further functionalization.

Chemical Reactions Analysis

1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethoxy groups. Common reagents include sodium methoxide and potassium tert-butoxide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the fluorine-substituted position, using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-fluoro-4-amino-2-(trifluoromethoxy)benzene .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. The nitro group can be reduced to an amino group, which is a common transformation in drug design . -

Organic Synthesis

This compound is utilized as a building block in synthetic organic chemistry. It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups. This property is particularly useful for synthesizing more complex molecules that have applications in both pharmaceuticals and agrochemicals . -

Materials Science

The unique properties of this compound make it valuable for developing specialty chemicals and materials. Its incorporation into polymers can enhance thermal stability and chemical resistance, making it suitable for coatings and other industrial applications .

Case Study 1: Synthesis of Drug Candidates

Research has demonstrated that derivatives of this compound can be synthesized to create potential drug candidates targeting specific enzymes involved in disease pathways. For example, studies have shown that modifying the trifluoromethoxy group can significantly alter the biological activity of synthesized compounds .

Case Study 2: Agrochemical Development

In agrochemical research, this compound has been explored as a precursor for herbicides and pesticides. Its ability to interact with biological macromolecules suggests potential efficacy against specific pests while minimizing environmental impact due to its selective reactivity .

Mechanism of Action

The mechanism by which 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial and cytotoxic effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 1-fluoro-4-nitro-2-(trifluoromethoxy)benzene with structurally similar compounds, highlighting substituent-driven variations:

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy (-OCF₃) group enhances electron withdrawal, stabilizing negative charges and influencing reactivity in nucleophilic substitutions. In contrast, the pentafluorosulfanyl (-SF₅) group in the SF₅ analog () provides even greater electronegativity, improving agrochemical potency.

- Positional Isomerism : The vibrational spectra and thermodynamic properties of 1-nitro-4-(trifluoromethoxy)benzene () differ significantly due to the altered nitro group position, affecting symmetry and dipole moments.

- Halogen vs. Nitro : Bromine substitution (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene, ) reduces reactivity toward nucleophilic attack compared to nitro-containing analogs.

Biological Activity

1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . It features a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. These functional groups are known to influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its functional groups:

- Nitro Group : This group can undergo bioreductive activation, generating reactive intermediates capable of interacting with cellular components, which is particularly relevant in hypoxic tumor environments.

- Trifluoromethoxy Group : This group enhances lipophilicity and may improve binding affinity to various biological macromolecules.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial properties. The nitro group may modulate interactions with bacterial penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Research suggests that modifications in the structure can enhance antibacterial efficacy against resistant bacterial strains.

Cytotoxicity and Anticancer Potential

Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not extensively documented, structure-activity relationship studies indicate that the presence of electron-withdrawing groups like nitro and trifluoromethoxy significantly enhances cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Electron-Withdrawing Groups (EWGs) : The presence of EWGs such as nitro and trifluoromethoxy groups increases the compound's reactivity and binding affinity towards biological targets.

- Modifications : Changes in substituents can lead to variations in biological activity, making this compound a candidate for further drug development research .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Antibacterial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Potentially significant | Not extensively documented |

| 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone | Moderate | IC50 < 650 nM |

| 1-(4-Fluoro-5-methoxy-2-nitro-phenyl)ethanone | Significant | IC50 values between 0.11–1.47 μM |

This table illustrates the varying degrees of biological activity among similar compounds, emphasizing the unique potential of this compound.

Case Studies and Research Findings

Several studies have explored the implications of similar compounds:

- Antimicrobial Studies : Research indicated that derivatives of nitrophenol compounds exhibited promising antibacterial effects against resistant strains, suggesting modifications in this compound could yield effective antimicrobial agents .

- Cytotoxicity Assessment : Related compounds demonstrated varying degrees of cytotoxicity against human cancer cell lines, with some achieving IC50 values in the sub-micromolar range, highlighting their potential as therapeutic agents .

- Antidepressant Activity : Studies on fluorinated phenyl compounds have shown enhanced serotonin transporter inhibition when trifluoromethyl groups are present, indicating potential antidepressant properties for similar modifications in this compound.

Q & A

Q. Q: What are the common synthetic routes for 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene, and how can regioselectivity be ensured?

A: The compound is typically synthesized via sequential functionalization of a fluorobenzene precursor. A validated approach involves:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .

Trifluoromethoxy Introduction : Replace a halogen (e.g., bromine) at the ortho position via nucleophilic substitution using silver trifluoromethoxide (AgOCF₃) in anhydrous dimethylformamide (DMF) at 80–100°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with purity confirmed by HPLC (>98%) .

Q. Key Considerations :

- Regioselectivity during nitration is controlled by the electron-withdrawing fluorine substituent, directing nitro group addition to the para position .

- Steric hindrance from the trifluoromethoxy group may require extended reaction times for complete substitution .

Basic Characterization Techniques

Q. Q: Which spectroscopic and analytical methods are critical for structural confirmation of this compound?

A:

- Multinuclear NMR :

- ¹H NMR : Identifies aromatic proton splitting patterns (e.g., coupling constants for meta/para substituents).

- ¹⁹F NMR : Confirms trifluoromethoxy (-OCF₃) and fluorine substituents (δ ~ -55 to -60 ppm for -OCF₃) .

- IR Spectroscopy : Detects nitro (N-O stretch ~1520 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₃F₄NO₃: calc. 241.0) and fragmentation patterns .

Safety and Handling Protocols

Q. Q: What safety precautions are essential when handling this compound in laboratory settings?

A:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood due to potential volatility .

- Waste Management : Segregate halogenated waste and dispose via licensed hazardous waste contractors .

- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

Advanced Mechanistic Studies

Q. Q: How do the electron-withdrawing groups (EWGs) influence the compound’s reactivity in cross-coupling reactions?

A:

- Electronic Effects : The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups deactivate the aromatic ring, reducing susceptibility to electrophilic attack. However, they enhance stability in Suzuki-Miyaura couplings by stabilizing transition states via resonance withdrawal .

- Directing Effects : The fluorine atom directs incoming electrophiles to the meta position, while the nitro group dominates para orientation. Computational studies (DFT) can model charge distribution to predict reaction sites .

Advanced Applications in Medicinal Chemistry

Q. Q: Has this compound been explored as a building block for bioactive molecules?

A:

- Antimicrobial Agents : The nitro group facilitates reduction to amines, enabling synthesis of heterocyclic scaffolds (e.g., benzimidazoles) with potential activity against resistant pathogens .

- Kinase Inhibitors : Analogues with similar EWGs have been used in fragment-based drug design to target ATP-binding pockets .

- Methodology : Biological screening involves in vitro assays (e.g., MIC for bacteria, IC₅₀ for enzymes) followed by SAR optimization .

Addressing Data Contradictions

Q. Q: How should researchers resolve discrepancies in reported melting points or solubility data?

A:

- Reproducibility Checks : Repeat synthesis using standardized conditions (e.g., solvent purity, cooling rates) .

- Advanced Characterization :

- DSC (Differential Scanning Calorimetry) : Accurately determines melting points (±1°C precision).

- Solubility Profiling : Use shake-flask methods with HPLC quantification across solvents (e.g., DMSO, acetonitrile) .

- Literature Cross-Validation : Compare data with peer-reviewed studies excluding non-authoritative sources (e.g., commercial websites) .

Computational Modeling

Q. Q: Can DFT calculations predict the compound’s stability under acidic conditions?

A:

- Modeling Approach :

- Optimize geometry using B3LYP/6-31G(d) to calculate bond dissociation energies (BDEs) for labile groups (e.g., -OCF₃).

- Simulate protonation at nitro or fluorine sites to assess susceptibility to hydrolysis .

- Validation : Correlate computational results with experimental stability tests (e.g., NMR monitoring in H₂SO₄) .

Environmental Impact Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.